1,2,3,4-Tetrafluoro-7-phenoxyacridine
Overview
Description
1,2,3,4-Tetrafluoro-7-phenoxyacridine is a chemical compound with the molecular formula C₁₉H₉F₄NO and a molecular weight of 343.27 g/mol . This compound is part of the acridine family, known for its aromatic heterocyclic structure. It is characterized by the presence of four fluorine atoms and a phenoxy group attached to the acridine core .
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoro-7-phenoxyacridine involves multiple steps, typically starting with the preparation of the acridine core followed by the introduction of fluorine atoms and the phenoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Acridine Core Formation: The acridine core can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorinating reagents under controlled conditions.
Phenoxy Group Introduction: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions using phenol derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2,3,4-Tetrafluoro-7-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2,3,4-Tetrafluoro-7-phenoxyacridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-7-phenoxyacridine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms and phenoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular processes and pathways, leading to specific biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-7-phenoxyacridine can be compared with other fluorinated acridine derivatives and phenoxy-substituted compounds. Similar compounds include:
1,2,3,4-Tetrafluoroacridine: Lacks the phenoxy group, making it less versatile in certain applications.
7-Phenoxyacridine: Does not have fluorine atoms, resulting in different chemical properties and reactivity.
Fluorinated Triphenylenes: These compounds have similar fluorine substitution patterns but differ in their core structure, leading to different physical and chemical properties.
Properties
IUPAC Name |
1,2,3,4-tetrafluoro-7-phenoxyacridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9F4NO/c20-15-13-9-10-8-12(25-11-4-2-1-3-5-11)6-7-14(10)24-19(13)18(23)17(22)16(15)21/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRFKZBURJQAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60802623 | |
Record name | 1,2,3,4-Tetrafluoro-7-phenoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643032-47-7 | |
Record name | 1,2,3,4-Tetrafluoro-7-phenoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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